![molecular formula C21H23N3O4S B12900486 Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]- CAS No. 651309-19-2](/img/structure/B12900486.png)
Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an isoquinoline sulfonamide through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid typically involves multiple steps:
Formation of Isoquinoline Sulfonamide: The isoquinoline-5-sulfonyl chloride is reacted with 2-aminoethylamine under basic conditions to form the isoquinoline sulfonamide.
Linking the Propyl Chain: The resulting sulfonamide is then reacted with 3-bromopropylamine to introduce the propyl chain.
Coupling with Benzoic Acid: Finally, the intermediate is coupled with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products may include carboxylic acids or sulfonic acids.
Reduction: Products may include amines or alcohols.
Substitution: Products may include halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid involves its interaction with specific molecular targets. The isoquinoline moiety can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with proteins, affecting their function. The benzoic acid moiety can also participate in various biochemical pathways, modulating cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(N-(2-Aminoethyl)quinoline-5-sulfonamido)propyl)benzoic acid: Similar structure but with a quinoline instead of an isoquinoline.
3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)phenylacetic acid: Similar structure but with a phenylacetic acid instead of a benzoic acid.
Uniqueness
3-(3-(N-(2-Aminoethyl)isoquinoline-5-sulfonamido)propyl)benzoic acid is unique due to the combination of its isoquinoline sulfonamide and benzoic acid moieties, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
Número CAS |
651309-19-2 |
|---|---|
Fórmula molecular |
C21H23N3O4S |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
3-[3-[2-aminoethyl(isoquinolin-5-ylsulfonyl)amino]propyl]benzoic acid |
InChI |
InChI=1S/C21H23N3O4S/c22-10-13-24(12-3-5-16-4-1-6-17(14-16)21(25)26)29(27,28)20-8-2-7-18-15-23-11-9-19(18)20/h1-2,4,6-9,11,14-15H,3,5,10,12-13,22H2,(H,25,26) |
Clave InChI |
FLBMODXYQKWWAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)CCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


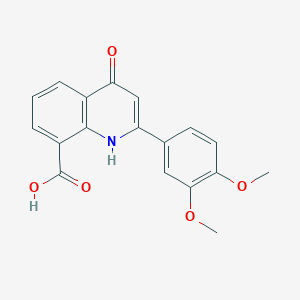
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
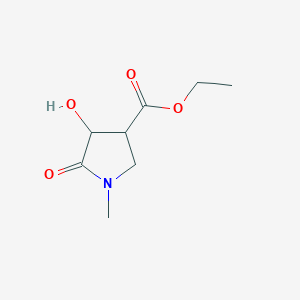
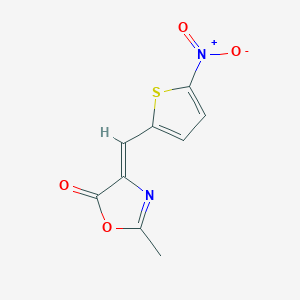
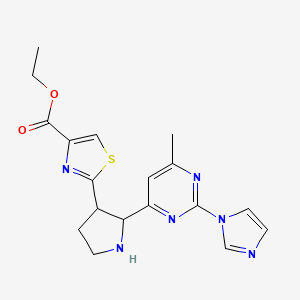
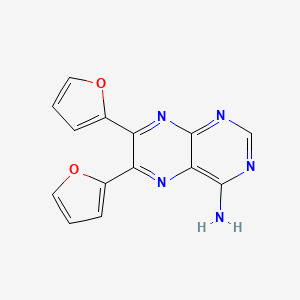
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
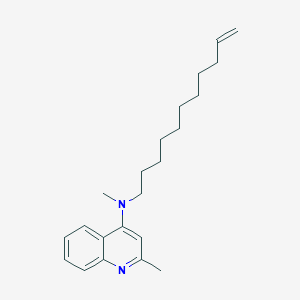
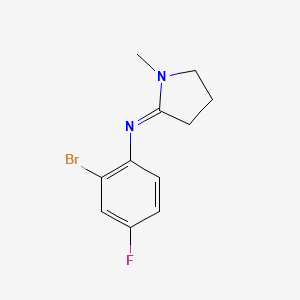
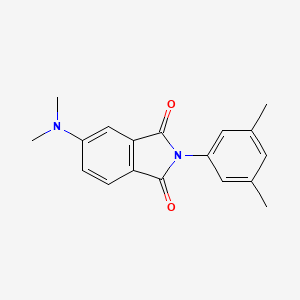

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)
![N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-serinamide](/img/structure/B12900483.png)
